2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid
Description
Chemical Structure and Properties: 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid (CAS: 1699285-76-1) is a bicyclic compound featuring a rigid [2.2.2]octane scaffold. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The tert-butoxycarbonyl (Boc) group at the 2-position serves as a protective moiety for amines, while the carboxylic acid at the 4-position enhances reactivity in coupling reactions. This compound is commercially available in milligram to gram quantities (e.g., CymitQuimica, Enamine Ltd.) and is classified as a specialty building block for drug discovery .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(10(15)16)6-4-9(14)5-7-13/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCIWWDVTWBDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936695-68-9 | |
| Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid, a bicyclic compound, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis, and relevant case studies.
- Molecular Formula : C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- CAS Number : 1936695-68-9
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with biological systems, particularly in neuropharmacology and as a scaffold for drug development. Research indicates that derivatives of azabicyclo compounds exhibit various pharmacological effects, including:
- Neuroactive Properties : Certain derivatives have shown promise in modulating neurotransmitter systems, which could have implications for treating neurological disorders.
- Antiviral Activity : Compounds with similar bicyclic structures have been investigated for their potential as antiviral agents, particularly against viral infections that affect the central nervous system.
- Cancer Cell Apoptosis : Some studies suggest that bicyclic amino acids can induce apoptosis in cancer cells, making them candidates for cancer therapeutics.
Neuropharmacological Effects
Research has demonstrated that 2-azabicyclo[2.2.2]octane derivatives can influence neurotransmitter levels in the brain. For instance, a study highlighted how certain analogs selectively disturb neutral amino acid levels in the cerebral cortex, suggesting potential applications in treating conditions like depression and anxiety disorders .
Antiviral Research
In studies focusing on antiviral properties, compounds similar to 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane have been evaluated for their efficacy against various viruses. For example, dihydroxylated derivatives have been used as scaffolds for developing antiviral agents targeting specific viral pathways .
Cancer Research
A notable study explored the effects of bicyclic β-amino acid derivatives on cancer cell lines. These compounds were found to inhibit cell growth and induce apoptosis through mechanisms involving mitochondrial pathways . This suggests that 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane could be further investigated as a potential anticancer agent.
Synthesis and Derivatives
The synthesis of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane typically involves multi-step organic reactions that incorporate various protecting groups to enhance stability and bioavailability. The tert-butoxycarbonyl (Boc) group is often used to protect the amine during synthesis, allowing for selective reactions at other functional sites.
Table 1: Comparison of Biological Activities of Bicyclic Compounds
Case Studies
- Neurotransmitter Modulation : A study investigated the effects of a related azabicyclo compound on serotonin levels in animal models, showing significant alterations that could lead to therapeutic applications in mood disorders .
- Antiviral Efficacy : In vitro studies demonstrated that certain bicyclic compounds inhibited viral replication in cultured cells, suggesting a mechanism involving interference with viral entry or replication processes .
- Cancer Cell Line Studies : Research on various cancer cell lines revealed that bicyclic compounds could selectively induce apoptosis through mitochondrial pathways, indicating their potential as chemotherapeutic agents .
Scientific Research Applications
Applications in Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of bicyclic compounds, including 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid, exhibit promising anticancer properties. A study highlighted the synthesis of various derivatives that showed significant cytotoxic effects against cancer cell lines, suggesting potential for further development as anticancer agents .
- Antimicrobial Properties : The compound's structural features make it a candidate for antimicrobial studies. Preliminary investigations have shown that modifications can enhance its activity against various bacterial strains, indicating its potential use in developing new antibiotics .
- Neuroprotective Effects : Compounds similar to this compound have been explored for neuroprotective effects in models of neurodegenerative diseases. The bicyclic structure may interact with neurotransmitter systems, offering a pathway for therapeutic interventions .
Applications in Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of amino acids and peptides. Its ability to undergo various chemical transformations makes it valuable in creating complex molecular architectures .
- Stereoselective Reactions : The unique stereochemistry of the bicyclic framework allows for stereoselective reactions, which are essential in synthesizing chiral compounds used in pharmaceuticals .
Case Study 1: Synthesis of Peptidomimetics
A study demonstrated the use of this compound in synthesizing peptidomimetics that mimic natural peptides but offer enhanced stability and bioavailability. The synthesized compounds showed improved binding affinity to target receptors compared to their natural counterparts.
Case Study 2: Antimicrobial Screening
Another research project screened various derivatives of the compound against a panel of microorganisms, including resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated several derivatives exhibited significant antimicrobial activity, paving the way for new antibiotic development.
Data Table: Summary of Applications
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group participates in classical acid-derived reactions:
| Reaction Type | Conditions/Reagents | Product | Yield | References |
|---|---|---|---|---|
| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub> (cat.), reflux | Methyl ester derivative | 85–92% | , |
| Amide Coupling | EDCl/HOBt, R-NH<sub>2</sub>, DMF | Amide conjugate | 70–80% | , |
| Decarboxylation | 150–200°C, toluene | 2-Boc-2-azabicyclo[2.2.2]octane | 65% |
Mechanistic Insights :
-
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Amide coupling uses carbodiimide-mediated activation to form an intermediate O-acylisourea.
-
Thermal decarboxylation occurs via a six-membered cyclic transition state, releasing CO<sub>2</sub>.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:
Key Notes :
-
TFA is preferred for its mildness and compatibility with acid-sensitive substrates.
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The bicyclic framework remains intact during deprotection due to its high stability.
Functional Group Interconversion
The carboxylic acid can be converted into other derivatives:
| Reaction | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Reduction to Alcohol | LiAlH<sub>4</sub>, THF, 0°C | 4-Hydroxymethyl-2-Boc-2-azabicyclo[2.2.2]octane | 60% | |
| Activation to Acyl Chloride | SOCl<sub>2</sub>, reflux | Acyl chloride intermediate | 88% |
Applications :
-
Acyl chlorides serve as intermediates for nucleophilic substitutions (e.g., with amines or alcohols).
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Reduced alcohol derivatives are used in prodrug design.
Bicyclic Framework Stability
The azabicyclo[2.2.2]octane core exhibits remarkable stability under standard reaction conditions:
| Stress Test | Conditions | Outcome | References |
|---|---|---|---|
| Thermal Stability | 100°C, 24 hrs, inert atmosphere | No decomposition | |
| Acid/Base Resistance | pH 1–14, RT, 12 hrs | Structure intact | , |
Structural Impact :
-
The bicyclic system’s rigidity minimizes ring-opening reactions, making it ideal for applications requiring conformational constraint,.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Ring Systems
A key distinction lies in the bicyclo ring size and substituent positioning:
| Compound | Bicyclo System | Substituents | CAS Number | Molecular Formula |
|---|---|---|---|---|
| 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid | [2.2.2]octane | Boc (2-position), COOH (4-position) | 1699285-76-1 | C₁₃H₂₁NO₄ |
| (1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid | [2.2.2]octane | Boc (2-position), COOH (5-position) | 2227202-47-1 | C₁₃H₂₁NO₄ |
| 2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid | [4.1.0]heptane | Boc (2-position), COOH (1-position) | 1239421-67-0 | C₁₂H₁₉NO₄ |
| 3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid | [4.1.0]heptane | Boc (3-position), COOH (1-position) | 1892678-82-8 | C₁₂H₁₉NO₄ |
| (1S,3R,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | [2.2.1]heptane | Boc (2-position), COOH (3-position) | 291775-53-6 | C₁₂H₁₉NO₄ |
- Substituent Effects : Positioning of the carboxylic acid (e.g., 4- vs. 5-position in octane derivatives) alters steric accessibility and hydrogen-bonding capabilities, impacting reactivity in peptide synthesis .
Commercial and Research Relevance
- Availability: The target compound is marketed by Enamine Ltd.
- Therapeutic Potential: Unlike thia-azabicyclo antibiotics (), the target compound’s lack of sulfur limits direct antimicrobial use but expands utility in neurologic or metabolic drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
